5-methyl-1,2-oxazole-4-sulfonamide
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Overview
Description
5-methyl-1,2-oxazole-4-sulfonamide is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a synthetic intermediate in the development of novel chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1,2-oxazole-4-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a nitrile oxide with an alkyne in a (3 + 2) cycloaddition reaction. This method can be catalyzed by various metal catalysts, although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in scaling up the synthesis for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-methyl-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-methyl-1,2-oxazole-4-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through non-covalent interactions, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methyl-1,2-oxazole-4-sulfonamide include other oxazole derivatives, such as:
Isoxazoles: These compounds have a similar ring structure but differ in the position of the nitrogen and oxygen atoms.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring.
Benzoxazoles: These compounds have a fused benzene ring, increasing their complexity and potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. Its sulfonamide group is particularly important for its potential therapeutic applications, as it can enhance the compound’s ability to interact with biological targets.
Properties
IUPAC Name |
5-methyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c1-3-4(2-6-9-3)10(5,7)8/h2H,1H3,(H2,5,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYXQIUQBXAJCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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